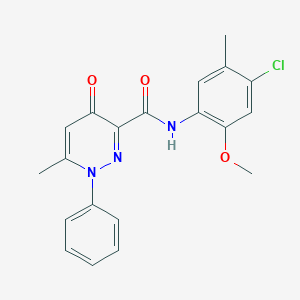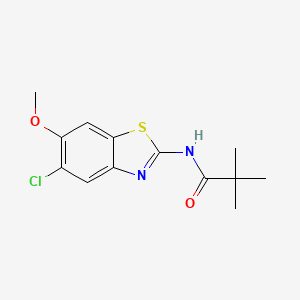![molecular formula C22H28N2O4 B7647026 3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the N-benzyl phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. This compound has gained popularity in recent years due to its potent hallucinogenic effects and ease of synthesis.
作用機序
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is similar to that of other hallucinogens such as LSD and psilocybin. It binds to the 5-HT2A receptor and activates it, leading to a cascade of events that ultimately result in the hallucinogenic effects. The exact mechanism by which it produces these effects is not fully understood, but it is believed to involve changes in the levels of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It also affects the activity of various brain regions, including the prefrontal cortex, the amygdala, and the hippocampus. The physiological effects of this compound include changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The advantages of using 3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one in scientific research include its potent hallucinogenic effects, which can be used to study the effects of hallucinogens on the human brain. It is also relatively easy to synthesize, which makes it a useful tool for studying the structure-activity relationships of various hallucinogens. However, there are also several limitations to its use. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It is also highly potent and can be dangerous if not handled properly.
将来の方向性
There are several future directions for research on 3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one. One area of interest is its potential use in the treatment of various neurological disorders such as depression and anxiety. Another area of interest is its effects on the developing brain, as it has been shown to have a significant impact on brain development in animal models. Additionally, there is a need for further research on the long-term effects of this compound use on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis of 3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a complex process that involves several steps. The starting material for the synthesis is 2,3-dimethoxyphenylacetonitrile, which is first converted to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 4-methoxyphenylpiperazine to yield the intermediate compound, which is subsequently reacted with propionic anhydride to give this compound.
科学的研究の応用
3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one has been used extensively in scientific research to study its effects on the human brain. It is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a crucial role in the regulation of mood, perception, and cognition. By studying the effects of this compound on this receptor, scientists hope to gain a better understanding of how it affects the brain and how it can be used to treat various neurological disorders.
特性
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-10-8-18(9-11-19)23-13-15-24(16-14-23)21(25)12-7-17-5-4-6-20(27-2)22(17)28-3/h4-6,8-11H,7,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVBZEFHMPOPLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)

![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)

![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![(2S)-1-[3-[(4-propan-2-ylsulfanylbenzoyl)amino]propyl]pyrrolidine-2-carboxamide](/img/structure/B7646968.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)

![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)
